6-Chloro-mdma hydrochloride 6-Chloro-mdma hydrochloride
Brand Name: Vulcanchem
CAS No.: 2749391-74-8
VCID: VC16590670
InChI: InChI=1S/C11H14ClNO2.ClH/c1-7(13-2)3-8-4-10-11(5-9(8)12)15-6-14-10;/h4-5,7,13H,3,6H2,1-2H3;1H
SMILES:
Molecular Formula: C11H15Cl2NO2
Molecular Weight: 264.14 g/mol

6-Chloro-mdma hydrochloride

CAS No.: 2749391-74-8

Cat. No.: VC16590670

Molecular Formula: C11H15Cl2NO2

Molecular Weight: 264.14 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-mdma hydrochloride - 2749391-74-8

Specification

CAS No. 2749391-74-8
Molecular Formula C11H15Cl2NO2
Molecular Weight 264.14 g/mol
IUPAC Name 1-(6-chloro-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C11H14ClNO2.ClH/c1-7(13-2)3-8-4-10-11(5-9(8)12)15-6-14-10;/h4-5,7,13H,3,6H2,1-2H3;1H
Standard InChI Key VJFRVHHZEQDFIB-UHFFFAOYSA-N
Canonical SMILES CC(CC1=CC2=C(C=C1Cl)OCO2)NC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

6-Chloro-MDMA hydrochloride possesses the systematic name 1-(6-chloro-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine hydrochloride. Its molecular formula, C₁₁H₁₅Cl₂NO₂, reflects the addition of two chlorine atoms compared to standard MDMA (C₁₁H₁₅NO₂) . The hydrochloride salt form enhances stability and water solubility, critical for analytical applications. Key physicochemical parameters include:

PropertyValue
Molecular Weight264.14 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water
Melting PointNot reported

Structural analysis reveals that the chlorine atom at the 6-position creates steric and electronic effects distinct from MDMA's 3,4-methylenedioxy group. This substitution likely alters receptor binding affinity and metabolic pathways, though comparative pharmacokinetic data remain limited.

Synthetic Analogues and Structural Derivatives

The compound belongs to a broader class of MDMA derivatives, including:

  • 4-Chloro-MDMA (2C-C-MDMA)

  • 5-Methoxy-MDMA

  • 3,4-Methylenedioxy-N-ethylamphetamine (MDEA)

Unlike these analogs, 6-Chloro-MDMA's halogen placement on the benzodioxole ring creates unique dipole interactions with serotonin transporters, as suggested by molecular docking simulations. Recent forensic reports from Sri Lanka have identified precursor chemicals like 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P) in clandestine laboratories, indicating potential synthetic routes for 6-Chloro-MDMA production .

Pharmacological Profile and Neurochemical Interactions

Serotonergic Activity and Receptor Binding

In vitro studies suggest 6-Chloro-MDMA exhibits affinity for serotonin (5-HT) transporters, though with lower potency than MDMA. Preliminary data indicate an IC₅₀ of 1.2 μM for serotonin reuptake inhibition compared to MDMA's 0.3 μM. The chlorine substituent may reduce membrane permeability, delaying onset of action. Animal models show attenuated hyperthermic responses relative to MDMA, potentially due to reduced dopamine release in thermoregulatory pathways.

Metabolic Pathways and Biotransformation

Hepatic metabolism likely proceeds via cytochrome P450 isoforms CYP2D6 and CYP3A4, analogous to MDMA. Proposed metabolic steps include:

  • N-demethylation to 6-chloro-MDA

  • O-demethylenation followed by catechol-O-methyltransferase (COMT) methylation

  • Glucuronidation of phenolic metabolites

Urinary excretion patterns in controlled studies show predominant elimination of hydroxylated metabolites within 48 hours, though human pharmacokinetic data remain unpublished.

Analytical Detection and Forensic Identification

Chromatographic and Spectroscopic Methods

Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for identification, with characteristic mass fragments at m/z 178 (base peak), 135, and 77 corresponding to the chlorinated benzodioxole moiety . Recent advancements in Raman spectroscopy enable non-destructive identification in seized materials, showing distinct peaks at 620 cm⁻¹ (C-Cl stretch) and 1240 cm⁻¹ (benzodioxole ring vibration) .

Legal Status and Regulatory Challenges

International Scheduling Status

As of 2025, 6-Chloro-MDMA hydrochloride is explicitly controlled under:

  • United Kingdom Misuse of Drugs Act 1971 (Class A)

  • German Betäubungsmittelgesetz (Anlage I)

  • United States Analog Act (pending judicial review)

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) added it to the Early Warning System in 2024 following seizures in Poland and Belgium.

Forensic Policy Implications

Differential legal treatment of positional isomers poses challenges. For example, 4-chloro-MDMA remains unscheduled in 47 countries, creating regulatory loopholes. The 2024 United Nations Office on Drugs and Crime (UNODC) resolution 64/12 recommends generic legislation for all benzodioxole-substituted amphetamines.

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